molecular formula C3H11N3O2S B13571967 N-(3-Aminopropyl)sulfamide

N-(3-Aminopropyl)sulfamide

Cat. No.: B13571967
M. Wt: 153.21 g/mol
InChI Key: JYXALWFVSLSLIR-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)sulfamide is an organosulfur compound characterized by a sulfamide group (–SO₂NH–) linked to a 3-aminopropyl chain. This structure imparts unique physicochemical properties, including nucleophilicity from the amine group and stability from the sulfamide moiety. It is frequently utilized in organic synthesis, particularly as a crosslinking agent or intermediate in polymer chemistry. For instance, it has been employed in the derivatization of Coomassie Blue (CB) to create acrylamide-terminated forms for hydrogel nanoparticles, enhancing applications in biomedical imaging .

Properties

Molecular Formula

C3H11N3O2S

Molecular Weight

153.21 g/mol

IUPAC Name

1-amino-3-(sulfamoylamino)propane

InChI

InChI=1S/C3H11N3O2S/c4-2-1-3-6-9(5,7)8/h6H,1-4H2,(H2,5,7,8)

InChI Key

JYXALWFVSLSLIR-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Aminopropyl)sulfamide can be synthesized through several methods. One common approach involves the reaction of 3-aminopropylamine with sulfuryl chloride (SO2Cl2) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminopropyl)sulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-Aminopropyl)sulfamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)sulfamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The compound’s sulfonamide group is crucial for its binding affinity and specificity. Pathways involved include the inhibition of folate synthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

N-(3-Aminopropyl)-2-pipecoline and N-(3-Aminopropyl)-2-pyrrolidinone

These compounds feature heterocyclic groups (piperidine and pyrrolidone rings, respectively) attached to the aminopropyl chain. Unlike N-(3-Aminopropyl)sulfamide, these derivatives are optimized for metal ion sorption. Studies show:

Compound Ag(I) Sorption Capacity (mg/g) Selectivity for Ag(I) Over Pb(II)
N-(3-Aminopropyl)-2-pipecoline 105.4 High in real solutions
N-(3-Aminopropyl)-2-pyrrolidinone 117.8 Moderate
This compound Not reported Not applicable

Polyaminopropyl Biguanide (PAPB)

PAPB is a polymer where N-(3-Aminopropyl)imidodicarbonimidic diamide units repeat, forming a biguanide-containing structure. Key differences:

  • Functional Groups: PAPB contains biguanide (–NH–C(=NH)–NH–) moieties, whereas this compound has sulfamide (–SO₂NH–).
  • Applications : PAPB is used in cosmetics and antimicrobial agents, leveraging its cationic nature for microbial membrane disruption. In contrast, sulfamide derivatives are more common in covalent conjugation (e.g., hydrogel crosslinking) .

Comparison with Sulfamide Derivatives

N-[4-(2,2-Dimethyl-1,3-benzodioxol-5-yl)phenyl]sulfamide

This aromatic sulfamide derivative is investigated as a drug candidate targeting mRNA of KIF11, a protein involved in cell division. Unlike this compound, its bulky aromatic substituents enhance target specificity but reduce solubility. No direct pharmacological data are available for the aminopropyl variant .

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride

This compound combines a naphthalene sulfonamide group with the aminopropyl chain. The chloro and naphthalene groups increase lipophilicity, making it suitable for hydrophobic interactions in drug design. However, its sulfonamide (–SO₂NH–) group differs from sulfamide (–NH–SO₂–NH–) in connectivity, altering electronic properties and reactivity .

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